

What is the function of N4-Acetyl-2'-deoxycytidine?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N4-Acetyl-2'-deoxycytidine**

Cat. No.: **B150700**

[Get Quote](#)

An In-depth Technical Guide to **N4-Acetyl-2'-deoxycytidine**: Core Functions, Experimental Analysis, and Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Acetyl-2'-deoxycytidine (ac4dC) is a modified pyrimidine nucleoside that has garnered significant interest in the fields of molecular biology, epigenetics, and pharmacology. Initially recognized as a synthetic nucleoside analogue with potential therapeutic applications, recent discoveries have identified it as a naturally occurring epigenetic mark in the DNA of various organisms. This technical guide provides a comprehensive overview of the current understanding of **N4-Acetyl-2'-deoxycytidine**'s functions, from its role as an inhibitor of DNA synthesis to its emerging significance as a modulator of gene expression. Detailed methodologies for its synthesis and detection are presented, alongside visualizations of its metabolic and signaling contexts, to serve as a valuable resource for the scientific community.

Core Functions of N4-Acetyl-2'-deoxycytidine

N4-Acetyl-2'-deoxycytidine exhibits a dual role, functioning both as an exogenous therapeutic agent and an endogenous epigenetic modification.

Inhibition of DNA Synthesis

As a nucleoside analogue, **N4-Acetyl-2'-deoxycytidine** can interfere with the replication of DNA.^[1] It is proposed to act as an inhibitor of DNA synthesis by targeting ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.^{[2][3]} By binding to the active site of this enzyme, it blocks the production of the necessary building blocks for DNA synthesis and replication, ultimately leading to cell death.^{[2][3]} This mechanism of action underlies its investigation in antiviral and anticancer research, as it can potentially halt the proliferation of rapidly dividing cells, such as cancer cells or virus-infected cells.^{[1][4]} Purine nucleoside analogs, a class of compounds that includes **N4-Acetyl-2'-deoxycytidine**, are known for their broad antitumor activity, which is often achieved through the inhibition of DNA synthesis and the induction of apoptosis.^[4]

Epigenetic Modification of DNA

Recent studies have revealed that N4-acetyldeoxycytosine (referred to as 4acC in this context) is a naturally occurring modification in the genomic DNA of a range of organisms, including higher plants like *Arabidopsis thaliana*, rice, and maize, as well as in mice and humans.^{[5][6][7][8]} This discovery has expanded the landscape of epigenetics, introducing a new player in the regulation of gene expression.

Genome-wide profiling has shown that 4acC is not randomly distributed. It is predominantly found in euchromatin regions, which are associated with actively transcribed genes.^{[7][9]} Specifically, 4acC peaks are often located around the transcription start sites (TSS) of protein-coding genes, and its presence positively correlates with gene expression levels.^{[5][6][7]} This suggests that 4acC may function as an epigenetic mark for active chromatin, potentially by influencing the binding of transcription factors or by modulating local chromatin structure.^[9] Further research indicates that 4acC may interact with other epigenetic marks, such as histone modifications, to cooperatively regulate gene expression.^[7] The acetyltransferase N-acetyltransferase 10 (NAT10), known to be responsible for the analogous N4-acetylcytidine (ac4C) modification in RNA, is the likely candidate for catalyzing the formation of 4acC in DNA.^[9]

Quantitative Data

The biophysical and biochemical properties of **N4-Acetyl-2'-deoxycytidine** are crucial for understanding its function. While comprehensive quantitative data remains an active area of research, some key findings have been reported.

Parameter	Observation	Significance	Reference
Effect on DNA Duplex Stability	Increases the UV melting temperature (T_m) of duplex oligonucleotides by 1–8 °C.	The acetylation of the exocyclic amine on cytosine enhances the thermal stability of the DNA double helix. This could be due to improved base stacking interactions or altered hydration patterns in the major groove.	[5][6][10]
Enzyme Inhibition	Acts as an inhibitor of DNA synthesis, reportedly by binding to the active site of ribonucleotide reductase.	This is the basis for its potential as an anticancer and antiviral agent.	[2][3]

Note: Specific binding affinities (e.g., K_i , K_d) and detailed enzymatic kinetics (e.g., K_m , V_{max}) for **N4-Acetyl-2'-deoxycytidine** with its target enzymes are not yet widely available in the literature.

Experimental Protocols

The study of **N4-Acetyl-2'-deoxycytidine** involves its chemical synthesis for incorporation into oligonucleotides and sensitive methods for its detection in biological samples.

Synthesis of N4-Acetyl-2'-deoxycytidine Phosphoramidite

The synthesis of oligonucleotides containing **N4-Acetyl-2'-deoxycytidine** requires the preparation of its corresponding phosphoramidite building block. This is typically a multi-step process:

- N4-Acetylation of 2'-deoxycytidine: 2'-deoxycytidine is suspended in a suitable solvent like pyridine, and an excess of acetic anhydride is added. The reaction is stirred at room temperature until completion. The product, **N4-acetyl-2'-deoxycytidine**, is then purified, often by silica gel chromatography.[11]
- 5'-O-Dimethoxytritylation (DMT protection): The purified **N4-acetyl-2'-deoxycytidine** is dissolved in anhydrous pyridine, and 4,4'-dimethoxytrityl chloride (DMT-Cl) is added. This step protects the 5'-hydroxyl group, which is essential for controlled, directional synthesis on a solid support.[11]
- Phosphitylation: The 5'-O-DMT-**N4-acetyl-2'-deoxycytidine** is dissolved in an anhydrous solvent like dichloromethane under an inert atmosphere. A non-nucleophilic base (e.g., N,N-diisopropylethylamine) is added, followed by the phosphitylating agent, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. This step adds the phosphoramidite moiety to the 3'-hydroxyl group, creating the final building block for automated DNA synthesis.[11]

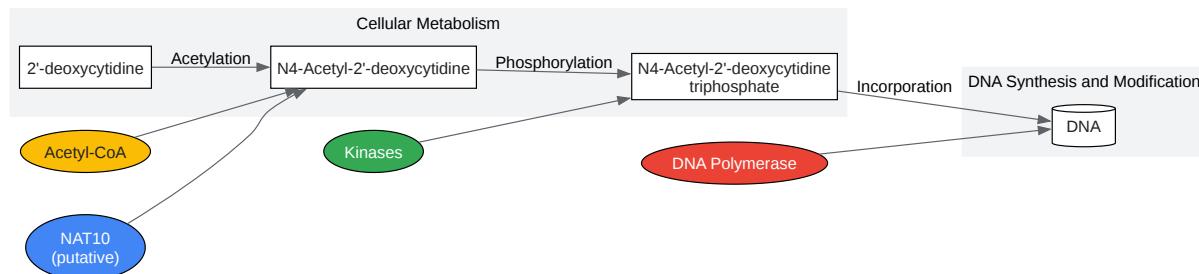
A notable challenge in synthesizing oligonucleotides with this modification is the lability of the acetyl group under standard deprotection conditions. Milder deprotection strategies are therefore required to maintain the integrity of the modification.[5][6]

Detection of 4acC in Genomic DNA

Several methods have been employed to detect and map the location of 4acC in genomic DNA.

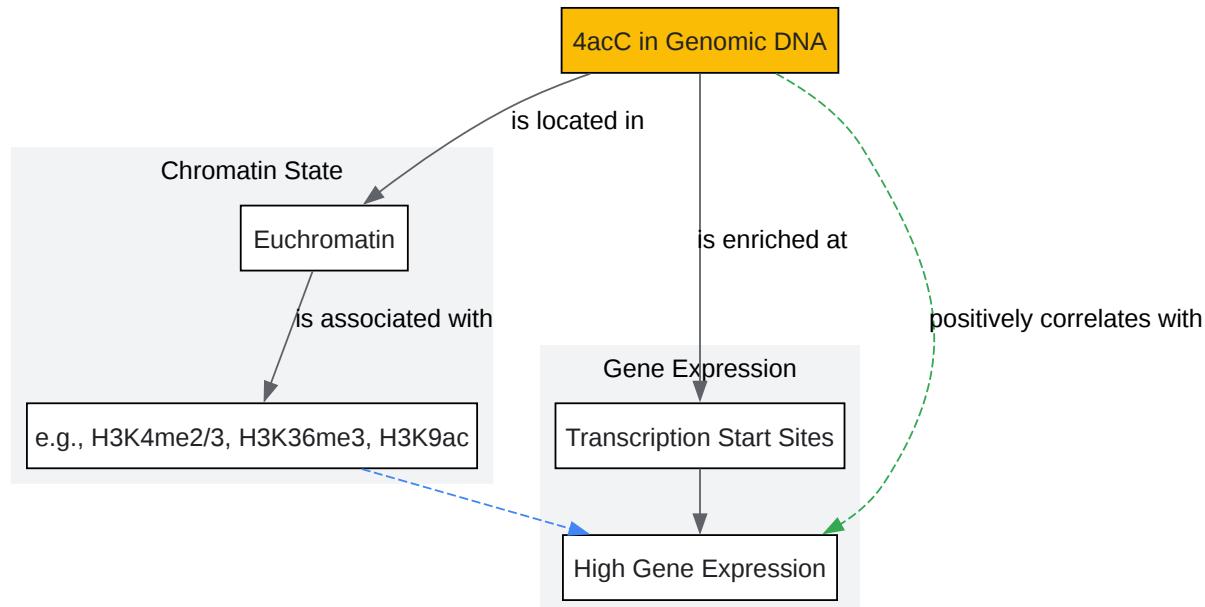
This is a straightforward method to confirm the presence of 4acC in a genomic DNA sample.

- DNA Extraction and Denaturation: High-purity genomic DNA is extracted from the tissue or cells of interest. The DNA is then denatured by heating to 95°C for 5 minutes to separate the double helix into single strands.[9]
- Membrane Spotting: Varying amounts of the denatured DNA are spotted onto a positively charged nylon membrane (e.g., Hybond-N+).[9]
- UV Crosslinking: The DNA is permanently fixed to the membrane using ultraviolet radiation. [9]


- Immunodetection:
 - The membrane is blocked with a solution like 5% nonfat milk to prevent non-specific antibody binding.[9]
 - The membrane is incubated with a primary antibody that specifically recognizes 4acC (and its ribonucleoside counterpart, ac4C).[9]
 - After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).[9]
 - A chemiluminescent substrate is added, and the signal is detected, indicating the presence of 4acC.[9]

This technique allows for the genome-wide mapping of 4acC. The protocol is conceptually similar to other immunoprecipitation-based sequencing methods like MeDIP-seq.[12][13]

- Genomic DNA Extraction and Fragmentation: Genomic DNA is extracted and fragmented into smaller, manageable pieces, typically in the range of 200-500 base pairs, using sonication or enzymatic digestion.
- Immunoprecipitation: The fragmented DNA is incubated with an antibody specific for 4acC. The antibody-DNA complexes are then captured, for example, using protein A/G magnetic beads.
- Washing and Elution: The beads are washed to remove non-specifically bound DNA fragments. The enriched, 4acC-containing DNA is then eluted.
- Library Preparation and Sequencing: The enriched DNA fragments are used to prepare a library for high-throughput sequencing.
- Data Analysis: The sequencing reads are mapped to a reference genome, and peak-calling algorithms are used to identify the specific regions of the genome that are enriched for 4acC.


Biological Pathways and Relationships

Visualizing the metabolic and functional context of **N4-Acetyl-2'-deoxycytidine** is essential for a deeper understanding of its roles.

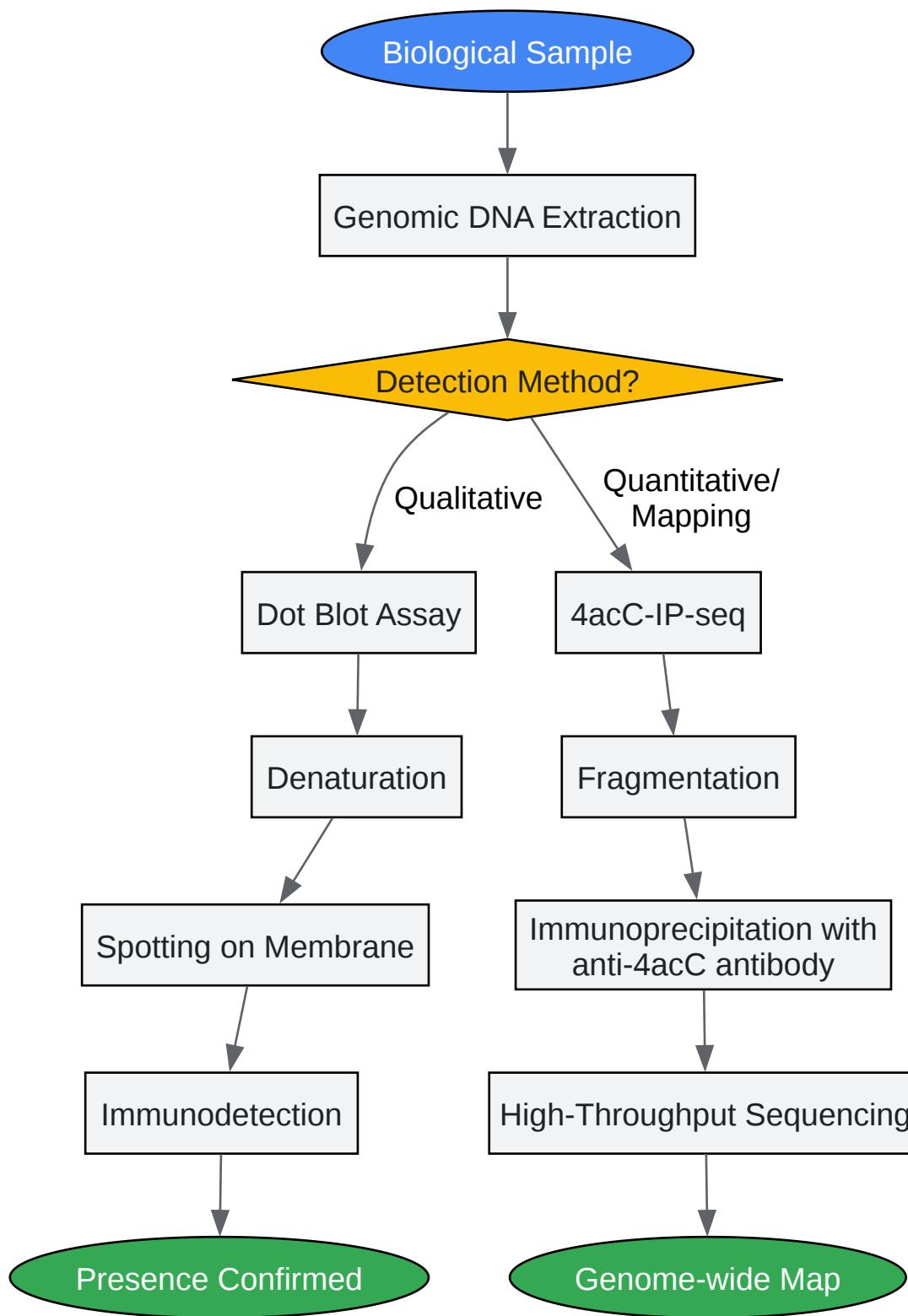

[Click to download full resolution via product page](#)

Figure 1: Hypothesized metabolic pathway of **N4-Acetyl-2'-deoxycytidine**.

[Click to download full resolution via product page](#)

Figure 2: Logical relationship of 4acC as an epigenetic mark.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. N4-Acetyl-2'-Deoxycytidine, 32909-05-0 | BroadPharm [broadpharm.com]
- 3. N4-Acetyl-2'-deoxycytidine | 32909-05-0 | NA08263 [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of sensitive oligodeoxynucleotides containing acylated cytosine, adenine, and guanine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N4-acetyldeoxycytosine DNA modification marks euchromatin regions in *Arabidopsis thaliana* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Genome Biology](#) | [arabidopsis](#) | [a1/4](#) | [SCI](#) | [DCSSA](#) | [PLX](#) | [DCS](#)
N4-acetyldeoxycytosine DNA modification marks euchromatin regions in *Arabidopsis thaliana* | [PLX](#) | [SCI](#) | [JTS](#) | [HOP](#) | [SFR](#) | [EPF](#) | [JSGS](#) | [JSGS.org.cn](#)
- 9. N4-acetyldeoxycytosine DNA modification marks euchromatin regions in *Arabidopsis thaliana* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 11. benchchem.com [benchchem.com]
- 12. 4acCPred: Weakly supervised prediction of N4-acetyldeoxycytosine DNA modification from sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- To cite this document: BenchChem. [What is the function of N4-Acetyl-2'-deoxycytidine?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b150700#what-is-the-function-of-n4-acetyl-2-deoxycytidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com